2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is systematically named according to IUPAC rules, which prioritize the fusion pattern of heterocyclic rings and substituent positions. The core structure consists of a thieno[3,2-d]pyrimidin-4(3H)-one system, where a thiophene ring is fused to a pyrimidinone moiety at the [3,2-d] position.
- Thieno[3,2-d]pyrimidin-4(3H)-one : The thiophene ring (positions 1–5) is fused to the pyrimidine ring (positions 6–9) such that thiophene carbon 3 bonds to pyrimidine nitrogen 7, and thiophene carbon 2 bonds to pyrimidine carbon 8.
- Substituents : A methylsulfanyl group (-S-CH₃) is attached at position 2 of the fused system, while a phenyl group (-C₆H₅) is bonded to position 3.
The structural formula (Figure 1) and SMILES notation (CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2) explicitly define the connectivity and stereochemistry.
Alternative Naming Conventions in Heterocyclic Chemistry Literature
In heterocyclic chemistry, non-IUPAC nomenclature is often employed for brevity or historical context:
Functional Group Emphasis :
Registry Identifiers :
Shorthand Notations :
Comparative Analysis with Related Thienopyrimidinone Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs (Table 1):
Structural Implications :
Properties
IUPAC Name |
2-methylsulfanyl-3-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(16)15(13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMTBAVRGSCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of thiophene-2-carboxamides in the presence of formic acid . This reaction typically yields the desired thienopyrimidine derivatives in high yields (80-98%). Another method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides an efficient route to access novel substituted thienopyrimidine derivatives with good yields (63-71%).
Chemical Reactions Analysis
Nucleophilic Substitution at C2 Position
The methylsulfanyl (-SMe) group at position 2 undergoes nucleophilic displacement with amines under acidic or basic conditions:
General reaction:
-
Reagent: 4-Phenylenediamine
-
Conditions: Reflux in ethanol (7 h)
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Product: 2-[(4-Aminophenyl)amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one
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Yield: 72%
-
Key Data:
-
(CDCl₃): δ 7.58 (d, J=9.2 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H)
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Biological Relevance: Enhanced antitumor activity against MCF-7 cells (IC₅₀ = 1.8 μM)
-
Pd-Catalyzed Cross-Coupling Reactions
The thienopyrimidinone scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization at position 6 ( ):
Suzuki-Miyaura Coupling
General reaction:
| Compound | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 2b | tert-Bu | 4-Me-Ph- | 60 |
| 2d | tert-Bu | HO(CH₂)₂- | 47 |
Conditions:
-
Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: DMF/H₂O (3:1), 80°C, 12 h
Buchwald-Hartwig Amination
General reaction:
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Substrate: 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one
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Reagent: Morpholine
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Product: 6-Morpholino derivative
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Yield: 85%
-
Key Data:
-
Antiplasmodial activity: IC₅₀ = 0.12 μM (PfK1 strain)
-
Oxidation of Methylsulfanyl Group
The -SMe group oxidizes to sulfonyl (-SO₂Me) under controlled conditions ( ):
General reaction:
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Oxidizing Agent: 70% m-CPBA (3 equiv)
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Solvent: Dichloromethane
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Temperature: RT, 1 h
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Yield: 87%
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Product Application: Intermediate for synthesizing kinase inhibitors
Thiolactam Formation ( ):
Reaction:
Conditions:
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Reflux in ethanol (3 h)
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Yield: 68%
-
Biological Outcome: Improved solubility (logP reduced from 3.1 to 2.4)
Alkylation at N3 ( ):
Example:
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Reagent: Methyl iodide
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Base: NaH (60% in oil)
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Solvent: DMF, 0°C
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Yield: 98%
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Product: 3-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Biological Impact |
|---|---|---|---|
| Nucleophilic Substitution | Amines, reflux in EtOH | 65–85 | Enhanced target binding |
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | 45–75 | Improved pharmacokinetics |
| Oxidation | m-CPBA, CH₂Cl₂ | 80–95 | Increased metabolic stability |
| Alkylation | Alkyl halides, NaH | 90–98 | Modulation of CNS penetration |
Stability and Degradation Pathways
-
Hydrolytic Stability: Resistant to hydrolysis at pH 1–12 (24 h, 37°C)
This compound’s synthetic flexibility and stability make it a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antiparasitic agents.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler thieno[3,2-d]pyrimidine derivatives. Various derivatives have been synthesized to evaluate their biological activities. For example, novel derivatives were created by modifying the core structure through reactions with different functional groups, leading to compounds with enhanced properties.
Antitumor Activity
Numerous studies have reported the antitumor activity of thieno[3,2-d]pyrimidine derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- HCT-116 (Colorectal Cancer)
In one study, compounds derived from this class demonstrated comparable activity to doxorubicin, a standard chemotherapeutic agent, indicating their potential as anticancer drugs .
Antiviral Activity
Another prominent application is in the field of antiviral research , particularly against Hepatitis B virus (HBV). The compound has been evaluated for its ability to inhibit HBV replication. The structural modifications of thieno[3,2-d]pyrimidine derivatives have shown promising results in enhancing antiviral efficacy .
HIV Inhibition
Research has also identified related thieno[3,2-d]pyrimidine compounds as potent inhibitors of HIV replication. These findings suggest that the structural features of the thieno[3,2-d]pyrimidine scaffold can be optimized for antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the thieno[3,2-d]pyrimidine core significantly influence biological activity. For instance:
- Substituents at position 6 have been linked to enhanced anticancer properties.
- Modifications at position 4 can improve antiviral activity against HBV.
A systematic exploration of these relationships has led to the identification of lead compounds with promising therapeutic profiles .
Case Studies and Research Findings
- Antitumor Efficacy Study :
- Antiviral Activity Against HBV :
- HIV Replication Inhibition :
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. One of the primary targets is the serine/threonine protein kinase, which plays a crucial role in cell signaling and regulation . By inhibiting this kinase, the compound can disrupt various cellular processes, leading to its anticancer and antimicrobial effects. Additionally, the compound has been shown to inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential antitubercular agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison of the target compound with its analogs.
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Analogs
*Estimated based on substituents.
Key Observations :
- Substituent Impact on Melting Points : Bulky or polar groups (e.g., pyrazole in 6b , hydroxyphenyl in 3b ) reduce symmetry and lower melting points compared to halogenated or methylated derivatives (e.g., 8a with Br and CH₃ groups ).
- Molecular Weight: Derivatives with fused aromatic systems (e.g., pyrido-thieno-pyrimidinones in 6b ) have significantly higher molecular weights (>600 g/mol).
Table 2: Reported Bioactivities of Analogs
Key Insights :
- Brominated analogs (e.g., 8a ) show high thermal stability, making them suitable for solid-phase synthesis or high-temperature applications.
Biological Activity
2-(Methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with a phenyl group at the 3-position and a methylsulfanyl group at the 2-position. Its molecular formula is , with a molecular weight of 274.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 274.35 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly serine/threonine protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cellular processes such as proliferation and apoptosis. The compound's ability to inhibit these pathways suggests its potential use in cancer therapy.
Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. A study evaluated various synthesized derivatives, including this compound, against several human cancer cell lines (MCF-7, HeLa, HCT-116). The results indicated that this compound shows comparable efficacy to doxorubicin, a standard chemotherapeutic agent.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| This compound | MCF-7 | 0.6 |
| Thieno[3,2-d]pyrimidin derivative A | HeLa | 1.0 |
| Thieno[3,2-d]pyrimidin derivative B | HCT-116 | 0.8 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thienopyrimidine derivatives and evaluated their biological activities. The results highlighted the significant anticancer effects of compounds similar to this compound.
- Cholinesterase Inhibition : Another research focused on the inhibition of acetylcholinesterase (AChE) by thiazolidinones derived from similar structures. Although not directly related to this compound, these findings suggest potential neuroprotective effects .
Comparative Analysis
When compared to other thienopyrimidine derivatives, this compound demonstrates unique properties that may enhance its therapeutic potential:
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Anticancer | High |
| Thieno[2,3-d]pyrimidine derivative X | Antimicrobial | Moderate |
| Thieno[1,2,4]triazolopyrimidine derivative Y | Antiviral | Low |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux with solvents like DMF or ethanol ().
- Substitution reactions : Introducing the methylsulfanyl group via nucleophilic substitution using methyl mercaptan or thiolating agents (e.g., Lawesson’s reagent) under inert atmospheres ().
- Phenyl group incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl group attachment ().
- Optimization : Use catalysts (e.g., Pd/C) and temperature control (80–120°C) to enhance yield and purity ().
Characterization via NMR (¹H/¹³C) and HPLC ensures structural fidelity .
Q. Which spectroscopic techniques are critical for confirming the structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent integration ().
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups ().
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error ().
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks ().
Q. How does the methylsulfanyl substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Electronic effects : The -SMe group enhances electron density at the pyrimidine core, affecting redox potential (cyclic voltammetry) and π-π stacking (UV-Vis spectroscopy) ().
- Lipophilicity : Measure logP values (e.g., XLogP3 ~2.1) to assess membrane permeability ().
- Hydrogen bonding : FT-IR and solubility studies reveal reduced hydrogen-bond donor capacity compared to -NH₂ analogs ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity reports among thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Substituent screening : Synthesize analogs with varying groups (e.g., -CF₃, -Br) and test against enzyme targets (e.g., 17β-HSD2, kinases) ().
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with IC₅₀ values ().
- Crystallographic data : Compare binding modes in enzyme active sites (e.g., via PDB depositions) to explain potency variations ().
Q. What computational approaches predict the binding affinity of this compound to cancer-related targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or OpenEye FRED to simulate interactions with kinases (e.g., EGFR) or apoptotic proteins ().
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) ().
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) to predict ADMET properties ().
Q. What experimental designs resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify oxidative metabolites (LC-MS/MS) ().
- Pharmacokinetic profiling : Measure AUC and t₁/₂ in rodent models to optimize dosing ().
- Target engagement studies : Employ CETSA (cellular thermal shift assay) to confirm on-target activity in vivo ().
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anti-inflammatory vs. anticancer prioritization of this compound?
- Methodological Answer :
- Pathway profiling : Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes (e.g., NF-κB vs. p53) ().
- Selectivity assays : Compare IC₅₀ values across COX-2, LOX, and PI3K isoforms ().
- Dose-response studies : Establish biphasic effects (e.g., pro-apoptotic at high doses, anti-inflammatory at low doses) ().
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
